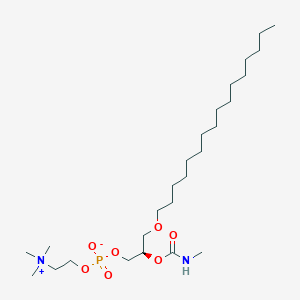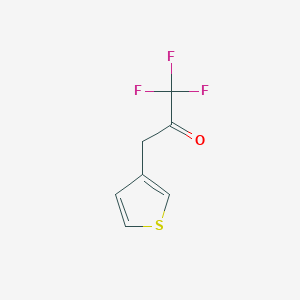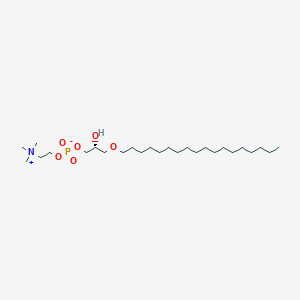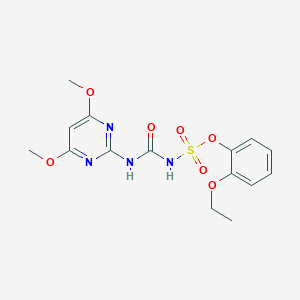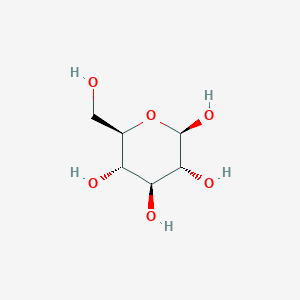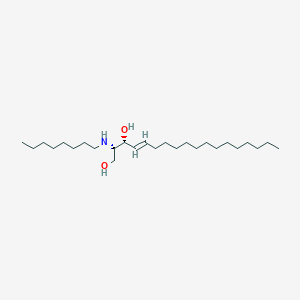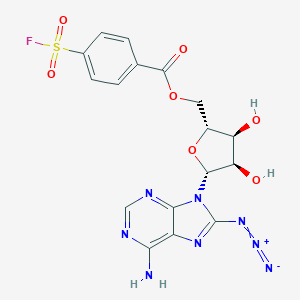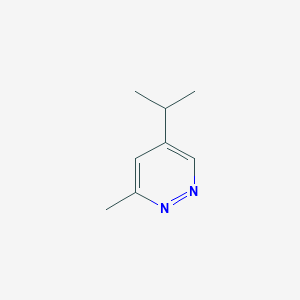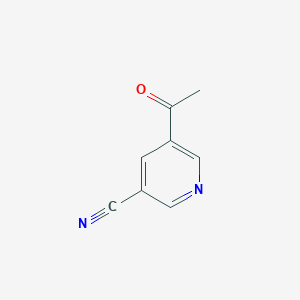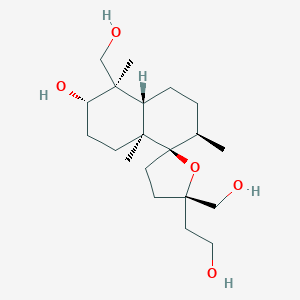![molecular formula C11H13NO3 B163764 1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene CAS No. 134040-23-6](/img/structure/B163764.png)
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ENB, and it has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
ENB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective inhibitor of dopamine β-hydroxylase, which is an enzyme that converts dopamine to norepinephrine. By inhibiting this enzyme, ENB can increase the levels of dopamine in the brain, which has been shown to have a variety of effects on behavior and cognition. ENB has also been studied for its potential applications in the treatment of addiction and depression.
作用機序
The mechanism of action of ENB involves its inhibition of dopamine β-hydroxylase. This enzyme is responsible for converting dopamine to norepinephrine, which is a neurotransmitter that is involved in the regulation of mood and behavior. By inhibiting this enzyme, ENB can increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition. ENB has also been found to have some affinity for the dopamine transporter, which is a protein that is involved in the reuptake of dopamine from the synapse.
生化学的および生理学的効果
ENB has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of dopamine β-hydroxylase, ENB has been shown to increase the levels of dopamine in the brain, which can have effects on behavior and cognition. This compound has also been found to have some affinity for the dopamine transporter, which can affect the reuptake of dopamine from the synapse. ENB has been studied for its potential applications in the treatment of addiction and depression, and it has been found to have some efficacy in animal models of these disorders.
実験室実験の利点と制限
ENB has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been well-characterized in the literature. ENB has also been found to have some efficacy in animal models of addiction and depression, which makes it a promising candidate for further research. However, there are also some limitations to the use of ENB in lab experiments. This compound has not been extensively studied in humans, and its safety profile is not well-established. Additionally, ENB has some affinity for the dopamine transporter, which can affect the reuptake of dopamine from the synapse. This can make it difficult to interpret the results of experiments that involve the use of ENB.
将来の方向性
There are several future directions for research on ENB. One area of research is the development of new synthesis methods for this compound, which could improve its yield and purity. Another area of research is the characterization of the safety profile of ENB, which could enable its use in clinical trials. Additionally, further research is needed to understand the mechanism of action of ENB, particularly with regard to its effects on the dopamine transporter. Finally, ENB could be studied for its potential applications in other areas of neuroscience, such as the treatment of other psychiatric disorders or the modulation of other neurotransmitter systems.
合成法
The synthesis of 1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene involves the reaction of 4-bromo-1-ethoxybenzene with 2-nitropropene in the presence of a palladium catalyst. This reaction results in the formation of ENB, which can be purified using column chromatography. The synthesis of ENB has been reported in several research articles, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
特性
CAS番号 |
134040-23-6 |
|---|---|
製品名 |
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene |
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-6-4-10(5-7-11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+ |
InChIキー |
JGHOWMIWYVZNON-CMDGGOBGSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C(\C)/[N+](=O)[O-] |
SMILES |
CCOC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
正規SMILES |
CCOC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
同義語 |
Benzene, 1-ethoxy-4-(2-nitro-1-propenyl)-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
